molecular formula C18H17ClFNO2 B2583512 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide CAS No. 1049412-12-5

2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide

Cat. No.: B2583512
CAS No.: 1049412-12-5
M. Wt: 333.79
InChI Key: GATNPGFALXWTQP-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is a useful research compound. Its molecular formula is C18H17ClFNO2 and its molecular weight is 333.79. The purity is usually 95%.
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Scientific Research Applications

Potential Pesticide Development

Research has indicated that derivatives of N-aryl-2,4-dichlorophenoxyacetamide, closely related to the target compound, are characterized by X-ray powder diffraction and hold potential as pesticides. This includes compounds like 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, highlighting the potential agricultural applications of such chemicals (Olszewska, Pikus, & Tarasiuk, 2008).

Photovoltaic Efficiency Modeling and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs, which are structurally similar to the compound , have been studied for their electronic properties and interactions with biological targets. These studies include spectroscopic analysis, quantum mechanical studies, and assessments of their efficiency as photosensitizers in dye-sensitized solar cells (DSSCs), indicating a potential application in photovoltaic technology (Mary et al., 2020).

Analysis of Carcinogenic Potential and Environmental Impact

Studies on chlorophenoxy compounds, which include derivatives similar to the target compound, have been conducted to assess their potential carcinogenicity and environmental impact. These studies have looked at the association of these compounds with risks of lymphoma and other diseases, as well as their potential genotoxic modes of action (Stackelberg, 2013).

Novel Applications in Organic Synthesis and Medicinal Chemistry

Research has also explored the use of related chlorophenoxyacetamide derivatives in organic synthesis. This includes the formation of 1,2-dioxanes, indicating a potential role in novel synthetic pathways and applications in medicinal chemistry (Nishino et al., 1991).

Therapeutic Efficacy in Viral Infections

In the context of pharmaceuticals, anilidoquinoline derivatives closely related to the target compound have shown significant therapeutic efficacy in treating viral infections like Japanese encephalitis, demonstrating antiviral and antiapoptotic effects (Ghosh et al., 2008).

Environmental and Health Risk Assessment

Finally, the metabolism and environmental behavior of chloroacetamide herbicides, structurally related to the target compound, have been studied. These investigations provide insights into the environmental persistence and potential health risks of such compounds, which is crucial for assessing their safety profile (Coleman et al., 2000).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO2/c19-14-3-7-16(8-4-14)23-11-17(22)21-12-18(9-10-18)13-1-5-15(20)6-2-13/h1-8H,9-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATNPGFALXWTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.